molecular formula C7H6F2OS B12868366 2,5-Difluoro-4-methoxythiophenol CAS No. 1208076-59-8

2,5-Difluoro-4-methoxythiophenol

Katalognummer: B12868366
CAS-Nummer: 1208076-59-8
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: NUWWSMJPZKAPSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-4-methoxythiophenol is an organic compound with the molecular formula C7H6F2OS It is a derivative of thiophenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution of 2,5-difluorobenzene with 4-methoxythiophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2,5-Difluoro-4-methoxythiophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluoro-4-methoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Difluoro-4-methoxythiophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-4-methoxythiophenol involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or activating certain biochemical pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Difluorothiophenol: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxythiophenol: Lacks the fluorine atoms, resulting in different chemical properties.

    2,5-Difluoro-4-methoxyphenol: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity.

Uniqueness

2,5-Difluoro-4-methoxythiophenol is unique due to the combination of fluorine atoms and a methoxy group on the thiophenol backbone.

Eigenschaften

CAS-Nummer

1208076-59-8

Molekularformel

C7H6F2OS

Molekulargewicht

176.19 g/mol

IUPAC-Name

2,5-difluoro-4-methoxybenzenethiol

InChI

InChI=1S/C7H6F2OS/c1-10-6-2-5(9)7(11)3-4(6)8/h2-3,11H,1H3

InChI-Schlüssel

NUWWSMJPZKAPSD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1F)S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.